
CC-115 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC-115 hydrochloride is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR) kinase. It has shown significant potential in blocking both mTORC1 and mTORC2 signaling pathways, making it a valuable compound in scientific research, particularly in the fields of cancer and cellular biology .
Métodos De Preparación
The synthesis of CC-115 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
CC-115 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups to create derivatives with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted triazoles .
Aplicaciones Científicas De Investigación
CC-115 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Researchers utilize it to investigate cellular processes such as DNA repair and cell cycle regulation.
Medicine: this compound is being explored for its potential in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.
Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mecanismo De Acción
CC-115 hydrochloride exerts its effects by inhibiting both DNA-PK and mTOR kinases. This dual inhibition leads to the blockade of DNA-PK-mediated non-homologous end joining (NHEJ) and mTORC1/2 signaling pathways. The compound prevents the dissociation of key proteins involved in DNA repair, thereby inducing apoptosis in cancer cells. Additionally, it reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) and its substrates, further impairing DNA repair processes .
Comparación Con Compuestos Similares
CC-115 hydrochloride is unique due to its dual inhibition of DNA-PK and mTOR kinases. Similar compounds include:
KU-0063794: A selective mTOR inhibitor that does not target DNA-PK.
NU7441: A potent DNA-PK inhibitor with no significant effect on mTOR.
AZD8055: Another mTOR inhibitor, but with different selectivity and potency compared to this compound.
The uniqueness of this compound lies in its ability to simultaneously inhibit both DNA-PK and mTOR, making it a valuable tool for studying the interplay between these pathways .
Propiedades
IUPAC Name |
5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIPJCOMBMBHJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300118-55-1 |
Source


|
| Record name | Pyrazino[2,3-b]pyrazin-2(1H)-one, 1-ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300118-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
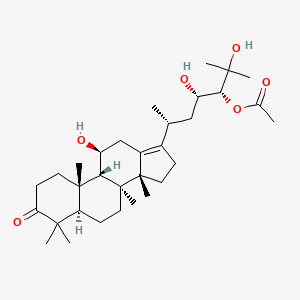

![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)
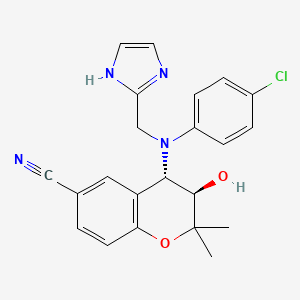
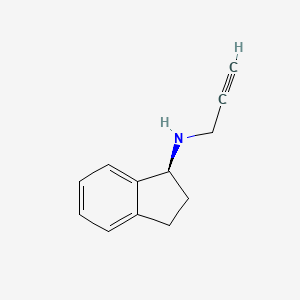
![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)
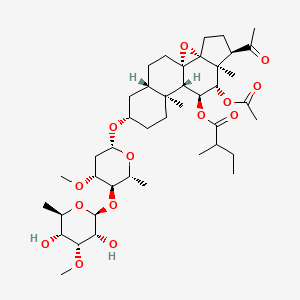
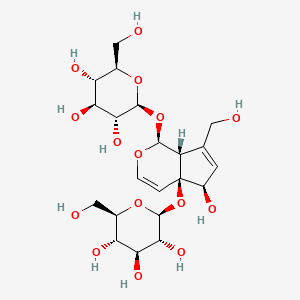
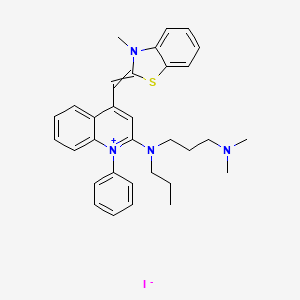
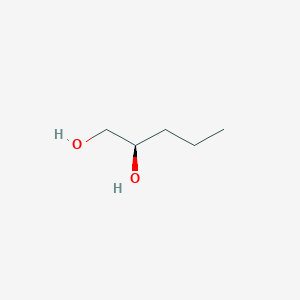


![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

